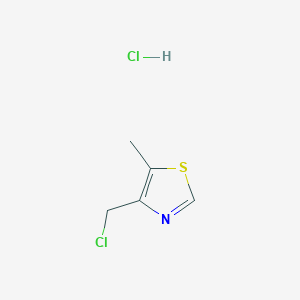

4-(Chloromethyl)-5-methylthiazole hydrochloride

Description

Historical Context and Discovery in Thiazole Chemistry

The development of thiazole chemistry traces its origins to fundamental discoveries in heterocyclic compound synthesis, particularly through the pioneering work that established the Hantzsch thiazole synthesis methodology. The Hantzsch synthesis, which involves the condensation of alpha-halogeno ketones with thioureas, became a cornerstone method for generating thiazole derivatives and laid the groundwork for the systematic exploration of substituted thiazole compounds. This historical foundation proved crucial for the eventual development of compounds like this compound, as it provided the synthetic framework necessary for introducing various functional groups onto the thiazole ring system.

The evolution of thiazole chemistry gained significant momentum through research into acidic reaction conditions, which revealed important regioselectivity patterns in thiazole formation. Under acidic conditions, the condensation of alpha-halogeno ketones with N-monosubstituted thioureas was found to produce mixtures of different thiazole isomers, including 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. These discoveries provided essential insights into the mechanistic pathways governing thiazole synthesis and established the theoretical foundation for developing more sophisticated thiazole derivatives with specific substitution patterns.

The historical significance of thiazole chemistry extends beyond synthetic methodology to encompass the recognition of thiazoles as essential components in biological systems. The identification of thiazole rings in naturally occurring compounds, particularly in vitamin thiamine (vitamin B₁), demonstrated the fundamental importance of this heterocyclic system in biochemical processes. This biological relevance sparked intensive research efforts to develop synthetic thiazole derivatives that could exploit the unique properties of the thiazole ring for pharmaceutical and chemical applications.

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research stems from its position within the broader context of thiazole derivative development and their demonstrated biological activities. Thiazole-containing compounds have emerged as a versatile class of heterocyclic molecules that exhibit diverse pharmacological properties, including antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects. The specific structural features of this compound, particularly the presence of both chloromethyl and methyl substituents, position it as a valuable intermediate for further synthetic modifications and biological evaluations.

Research into thiazole derivatives has revealed their capacity to interact with biological systems in complex and often beneficial ways. These compounds demonstrate the ability to activate or inhibit biochemical pathways, modulate enzyme activity, and interact with various receptors in biological systems. The chloromethyl functionality present in this compound provides a reactive site that can undergo nucleophilic substitution reactions, making it particularly valuable for the synthesis of more complex thiazole derivatives with enhanced biological activities.

The compound's research significance is further enhanced by the established understanding of thiazole chemistry as a platform for developing novel therapeutic agents. The thiazole ring system's aromaticity and reactivity patterns have made it an attractive target for medicinal chemists seeking to create new drugs for various pathological conditions. The specific substitution pattern of this compound offers unique opportunities for structure-activity relationship studies and the development of compounds with tailored biological properties.

Contemporary research has demonstrated that thiazole derivatives can serve as effective inhibitors of various biological targets, including enzymes involved in cancer cell migration and invasion. Studies have shown that certain thiazole compounds exhibit potent efficacy against cell migration with remarkably low cytotoxicity, making them attractive candidates for therapeutic development. The structural framework provided by compounds like this compound serves as a foundation for designing such bioactive molecules.

Structural Features and Classification

The structural analysis of this compound reveals its classification as a substituted thiazole derivative with distinct chemical and physical properties. The compound exhibits a molecular formula of C₅H₇Cl₂NS and a molecular weight of 184.09 grams per mole, reflecting the presence of the thiazole ring system, methyl and chloromethyl substituents, and the hydrochloride salt form. The thiazole core structure consists of a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which confers unique electronic properties and reactivity patterns to the molecule.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 141305-55-7 | |

| Molecular Formula | C₅H₇Cl₂NS | |

| Molecular Weight | 184.09 g/mol | |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | Room Temperature |

The aromatic character of the thiazole ring is a fundamental structural feature that influences the compound's chemical behavior. Thiazoles demonstrate significant pi-electron delocalization and possess aromatic properties that are evidenced by characteristic nuclear magnetic resonance chemical shifts. The ring protons in thiazole systems typically absorb between 7.27 and 8.77 parts per million in proton nuclear magnetic resonance spectroscopy, indicating a strong diamagnetic ring current that confirms the aromatic nature of the system.

The substitution pattern of this compound places it within a specific subclass of thiazole derivatives characterized by alkyl and halogenated alkyl substituents. The chloromethyl group at the 4-position provides a reactive electrophilic site that can undergo various chemical transformations, while the methyl group at the 5-position contributes to the compound's steric and electronic properties. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for storage and handling in laboratory and industrial applications.

The calculated pi-electron density distribution in thiazole systems indicates that the C5 position serves as the primary site for electrophilic substitution reactions, while the C2-H position is particularly susceptible to deprotonation. This electronic structure analysis provides valuable insights into the reactivity patterns that can be expected for this compound and related compounds, guiding synthetic strategies for further chemical modifications.

Relevance in Contemporary Chemical Research

The contemporary relevance of this compound in chemical research is exemplified by its potential applications in the synthesis of biologically active compounds and its role as a synthetic intermediate in pharmaceutical development. Recent research has demonstrated the value of thiazole derivatives as scaffolds for developing novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer drug discovery. The chloromethyl functionality present in this compound provides a versatile handle for coupling reactions and the introduction of various pharmacophoric groups.

Current research efforts have focused on exploring the utility of chloromethyl-substituted thiazoles in the synthesis of conformationally restricted peptides and cyclic compounds. Studies have shown that reactions of S-nucleophiles with N-terminal 4-chloromethyl thiazoles can afford desired cyclic products with high purity and good overall yield, demonstrating the synthetic value of these compounds in peptide chemistry. This application highlights the continuing importance of this compound and related compounds in contemporary synthetic methodology.

The development of thiazole derivatives as inhibitors of metastatic cancer cell migration and invasion represents another significant area of contemporary research. Investigations have revealed that certain thiazole compounds exhibit potent efficacy against cell migration with IC₅₀ values in the nanomolar range, while demonstrating minimal cytotoxicity toward normal cells. These findings underscore the potential of thiazole scaffolds, including compounds derived from this compound, for developing new cancer therapeutics with improved selectivity profiles.

Propriétés

IUPAC Name |

4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS.ClH/c1-4-5(2-6)7-3-8-4;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYNLTMVBPAEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141305-55-7 | |

| Record name | 4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis via Intermediate Compounds

A common strategy involves synthesizing intermediate compounds that can be converted into the target molecule. For instance, 2-amino-(4-chloromethyl)thiazole hydrochloride can be prepared by stirring equimolar amounts of reactants, followed by crystallization from ethanol, yielding a crystalline hydrochloride with a melting point of 144-145°C.

Use of Chlorinating Agents

Chlorinating agents like phosphoryl chloride can be used to introduce chlorine into thiazole derivatives. This method is often employed in the synthesis of chlorinated thiazoles but requires careful handling due to the reactivity of the chlorinating agents.

Reaction Conditions and Yield

The reaction conditions and yields for related compounds provide insight into potential methods for this compound. For example:

- 2-Amino-(4-chloromethyl)thiazole Hydrochloride : Prepared with a yield of 70%, melting point 144-145°C.

- 2-Chloro-4-methyl-5-(2-chloroethyl)thiazole : Obtained with a yield of 74%, boiling point 102°C at 53.2 Pa.

Data Tables

Table 1: Synthesis Conditions for Related Compounds

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)-5-methylthiazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve the desired oxidation state.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Major Products Formed

Substitution Reactions: Derivatives such as 4-(aminomethyl)-5-methylthiazole, 4-(thiomethyl)-5-methylthiazole, and 4-(hydroxymethyl)-5-methylthiazole.

Oxidation Reactions: Products include 4-(chloromethyl)-5-methylthiazole sulfoxide and 4-(chloromethyl)-5-methylthiazole sulfone.

Reduction Reactions: Thiazolidine derivatives.

Applications De Recherche Scientifique

Overview

4-(Chloromethyl)-5-methylthiazole hydrochloride is a thiazole derivative characterized by a chloromethyl group at the 4-position and a methyl group at the 5-position of the thiazole ring. This compound has gained attention for its diverse applications in scientific research, especially in the fields of chemistry, biology, and medicine.

Chemistry

- Intermediate in Organic Synthesis : This compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the formation of numerous derivatives that can be tailored for specific applications.

- Reagent in Chemical Processes : It serves as a reagent in chemical processes, contributing to the development of specialty chemicals.

Biology

- Enzyme Mechanisms Studies : this compound is employed in studying enzyme mechanisms due to its reactivity with nucleophilic sites in biological molecules. This property helps elucidate pathways involving specific enzymes or proteins.

- Building Block for Bioactive Molecules : It acts as a building block for synthesizing biologically active molecules, which can lead to the discovery of new therapeutic agents.

Medicine

- Drug Development : The compound has potential therapeutic applications, particularly as a precursor for drugs targeting antimicrobial and anticancer activities. Its alkylating properties allow it to form covalent bonds with biological targets, enhancing its efficacy as a drug candidate .

- Therapeutic Agent Exploration : Research into its mechanism of action indicates that it may interact with various molecular targets, making it a candidate for further exploration in drug development.

Case Studies

Several studies highlight the significance of this compound in various research contexts:

- Antimicrobial Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Cancer Research : Research indicated that certain derivatives could inhibit cancer cell proliferation, pointing to their potential use as anticancer agents. The mechanism involves targeting specific pathways involved in cell growth and survival.

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-5-methylthiazole hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property makes it useful in the development of drugs that target specific enzymes or proteins. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional similarities between 4-(Chloromethyl)-5-methylthiazole hydrochloride and related thiazole derivatives are critical for understanding their applications and reactivity. Below is a detailed comparison:

Structural Analogues

Reactivity and Functional Group Influence

- Chloromethyl Group : Present in all listed compounds, this group is pivotal for nucleophilic substitution (e.g., SN2 reactions). In this compound, its reactivity is moderated by the electron-donating methyl group at position 5, which slightly deactivates the ring compared to nitro-substituted analogues .

- Electron-Withdrawing Groups : The nitro group in 4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole increases electrophilicity, making it suitable for aromatic substitution reactions. Conversely, the trifluoromethyl group in the 4-(trifluoromethyl)phenyl derivative enhances lipophilicity, improving membrane permeability in drug candidates .

- Amino and Phenyl Groups: The amino group in 4-Amino-2-methyl-5-phenylthiazole Hydrochloride introduces hydrogen-bonding capability, while the phenyl substituent facilitates interactions with hydrophobic protein pockets .

Pharmacological and Industrial Relevance

- Pharmaceuticals : The trifluoromethylphenyl derivative (C12H9ClF3NS) is explored in oncology due to its enhanced bioavailability .

- Agrochemicals : Nitro-substituted thiazoles (e.g., C5H5ClN2O2S) are precursors for herbicides, leveraging their oxidative stability .

- Material Science : Chloromethyl thiazoles serve as crosslinkers in polymer chemistry .

Activité Biologique

Overview

4-(Chloromethyl)-5-methylthiazole hydrochloride is a synthetic compound belonging to the thiazole family, characterized by a chloromethyl group at the 4-position and a methyl group at the 5-position of the thiazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its mechanism of action primarily involves alkylation, enabling it to form covalent bonds with nucleophilic sites in biological molecules, which can lead to significant therapeutic effects.

The biological activity of this compound is largely attributed to its role as an alkylating agent . The chloromethyl group can react with nucleophiles in proteins and enzymes, leading to covalent modifications that can alter their function. This property is particularly useful in drug development, where targeting specific enzymes or proteins can lead to therapeutic outcomes, such as antimicrobial or anticancer effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies have indicated that its alkylating ability may inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth.

- Enzyme Inhibition : It has been utilized in studies examining enzyme mechanisms, particularly those involved in metabolic processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of thiazole derivatives highlights the importance of specific substituents on the thiazole ring in modulating biological activity. For instance, modifications to the chloromethyl and methyl groups can significantly influence the compound's potency and selectivity against various biological targets .

| Compound | Substituent | Biological Activity |

|---|---|---|

| 4-(Chloromethyl)-5-methylthiazole | Chloromethyl | Antimicrobial, anticancer |

| 4-(Methylthiazole) | Methyl | Reduced activity |

| 4-(Benzothiazole) | Benzyl | Enhanced enzyme inhibition |

Case Studies

- Antimicrobial Studies : In a series of experiments, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Anticancer Activity : A study evaluated the effect of this compound on various cancer cell lines. Results showed that at concentrations of 20 µM, it induced apoptosis in HeLa cells through activation of caspase pathways, suggesting its potential as an anticancer agent.

- Enzyme Interaction : Research focused on its interaction with acetylcholinesterase (AChE), revealing that it acts as a competitive inhibitor with an IC50 value of approximately 15 µM. This suggests potential applications in treating conditions like Alzheimer’s disease by enhancing acetylcholine levels .

Q & A

Basic: What are the key considerations for synthesizing 4-(Chloromethyl)-5-methylthiazole hydrochloride in laboratory settings?

Answer:

The synthesis typically involves hydroxymethylation followed by chlorination . For example, hydroxymethylation of a thiazole precursor (e.g., 5-methylthiazole) can be achieved using formaldehyde derivatives, followed by chlorination with agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Key considerations include:

- Reagent selection : SOCl₂ is preferred for anhydrous conditions, while POCl₃ may require catalytic bases like pyridine .

- Safety protocols : Use chemical-resistant gloves (tested to EN 374 standards) and eye/face protection due to the corrosive nature of chlorinating agents .

- Purification : Recrystallization from methanol/ethyl acetate mixtures improves purity .

Advanced: How do varying chlorination agents (e.g., SOCl₂ vs. PCl₅) affect the yield and purity of this compound?

Answer:

- SOCl₂ : Produces higher yields (~80–90%) in anhydrous solvents (e.g., 1,2-dichloroethane) due to efficient HCl elimination. However, residual SOCl₂ may require neutralization .

- PCl₅ : Generates more byproducts (e.g., phosphorylated intermediates), reducing purity to ~70–75% unless rigorously controlled .

- Method validation : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and identify impurities .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms regiochemistry (e.g., δ 4.5–5.0 ppm for chloromethyl protons) .

- Infrared Spectroscopy (IR) : Peaks at 650–750 cm⁻¹ (C-Cl stretch) and 3100–3300 cm⁻¹ (N-H for hydrochloride salt) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced: How can researchers address discrepancies in reported melting points or spectral data across literature sources?

Answer:

Discrepancies often arise from:

- Hydration states : Anhydrous vs. monohydrate forms (e.g., mp 166–168°C for anhydrous vs. 140–145°C for hydrated) .

- Impurity profiles : Residual solvents (e.g., methanol) or unreacted precursors lower observed melting points. Recrystallization from dry ethyl acetate improves consistency .

- Instrument calibration : Cross-validate spectral data with certified reference standards (e.g., USP/EP pharmacopeial guidelines) .

Basic: What are the critical safety protocols when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats. Respiratory protection is required in poorly ventilated areas .

- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent HCl gas release .

- Storage : Airtight containers in dry, cool environments (<25°C) to prevent hydrolysis .

Advanced: What strategies optimize the regioselectivity of chlorination in the synthesis of 4-(Chloromethyl)-5-methylthiazole derivatives?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., 1,2-dichloroethane) stabilize transition states, favoring chlorination at the methylthiazole’s 4-position .

- Temperature control : Slow addition of chlorinating agents at 0–5°C minimizes side reactions (e.g., ring chlorination) .

- Catalytic additives : DMAP (4-dimethylaminopyridine) enhances reaction efficiency in POCl₃-mediated chlorinations .

Basic: How should researchers store this compound to ensure stability?

Answer:

- Container : Amber glass or high-density polyethylene (HDPE) bottles with PTFE-lined caps to prevent moisture ingress .

- Environment : Store at 2–8°C under inert gas (N₂ or Ar) to inhibit oxidative degradation .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life .

Advanced: What mechanistic insights explain the formation of byproducts during the hydrochlorination of 4-(Chloromethyl)-5-methylthiazole precursors?

Answer:

- Over-chlorination : Excess SOCl₂ can lead to di-chlorinated byproducts. Quench reactions with ice-cold NaHCO₃ mitigate this .

- Ring-opening : Prolonged exposure to acidic conditions (e.g., HCl gas) may hydrolyze the thiazole ring. Monitor pH (<2) during workup .

- Isomerization : Thermal stress (>50°C) during solvent removal can cause structural rearrangements. Use rotary evaporation at ≤30°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.